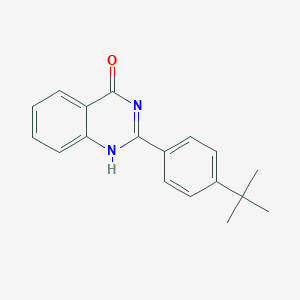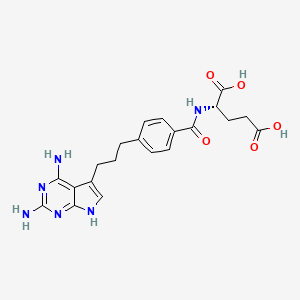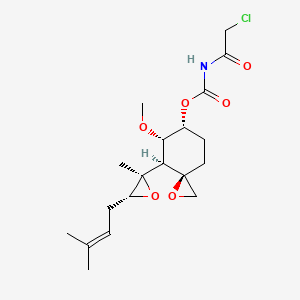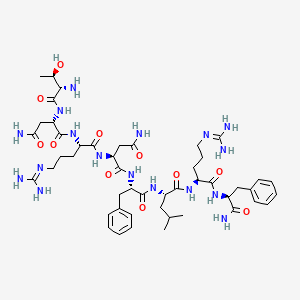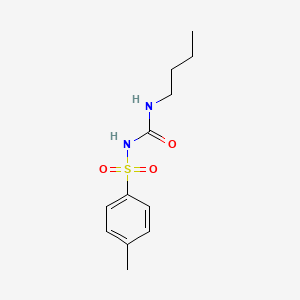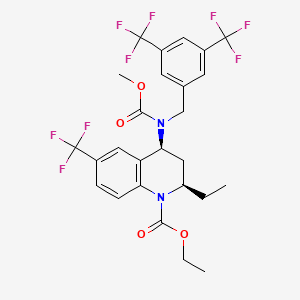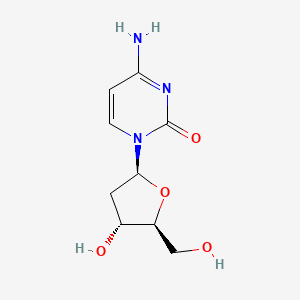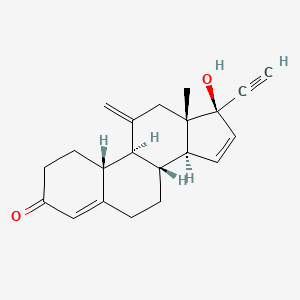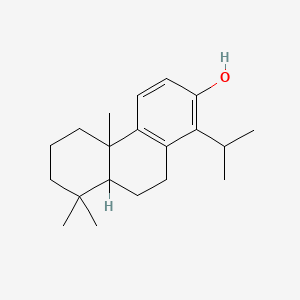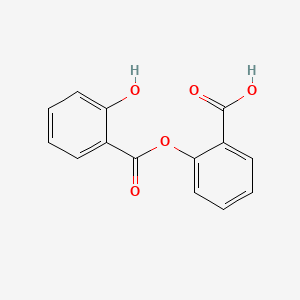
Salsalato
Descripción general
Descripción
El salsalato es un fármaco antiinflamatorio no esteroideo (AINE) que pertenece a la clase de los salicilatos. Se usa comúnmente por sus propiedades antiinflamatorias y analgésicas, especialmente en el tratamiento de la artritis reumatoide y la osteoartritis . El this compound es conocido por su capacidad de reducir el dolor y la inflamación sin causar irritación gastrointestinal significativa, lo cual es un efecto secundario común de otros AINE .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
El salsalato ejerce sus efectos principalmente a través de la inhibición de la enzima ciclooxigenasa, que es responsable de la producción de prostaglandinas proinflamatorias . Al inhibir esta enzima, el this compound reduce los niveles de mediadores inflamatorios como la interleucina-6, el factor de necrosis tumoral-alfa y la proteína C reactiva . Además, se ha demostrado que el this compound inhibe la cinasa IκB, lo que lleva a una disminución de la activación de NF-κB, un regulador clave de la inflamación .
Direcciones Futuras
The global Salsalate market is anticipated to rise at a considerable rate during the forecast period, between 2023 and 2031 . With the rising incidence of obesity and prediabetes, it has become prudent to look for more therapeutic options . Salsalate therapy at the dose of 3 g to 4.5 g daily can lower insulin resistance and reduce the levels of glucose, triglycerides, and free fatty acid concentrations with minimal side effects . This inexpensive medication could be a useful option in the treatment of prediabetes .
Análisis Bioquímico
Biochemical Properties
Salsalate interacts with various enzymes and proteins in biochemical reactions. It has been found to upregulate the expression of aortic endothelial nitric oxide synthase (eNOS), phosphorylated eNOS (p-eNOS) (ser 1177), and manganese superoxide dismutase (MnSOD) . These interactions play a crucial role in reducing oxidative stress and have anti-inflammatory properties .
Cellular Effects
Salsalate influences cell function by reducing serum interleukin (IL)-6 and downregulating vascular endothelial growth factor (VEGF) and nuclear factor (NF) κB subunit p65 expression in the balloon-injured carotid artery . These effects help in reducing inflammation and promoting cell function .
Molecular Mechanism
At the molecular level, Salsalate exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has been found to decrease vascular damage caused by balloon catheter injury in female Zucker fatty rats .
Dosage Effects in Animal Models
The effects of Salsalate vary with different dosages in animal modelsIt has been observed that Salsalate treatment decreases vascular damage caused by balloon catheter injury .
Metabolic Pathways
Salsalate is involved in various metabolic pathways. It interacts with enzymes or cofactors and has effects on metabolic flux or metabolite levels
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
El salsalato se sintetiza a través de la esterificación del ácido salicílico. El proceso implica la reacción de dos moléculas de ácido salicílico para formar this compound (ácido 2-hidroxibenzoico, éster 2-carboxifenil). La reacción generalmente ocurre en condiciones ácidas, utilizando un agente deshidratante como el ácido sulfúrico para facilitar el proceso de esterificación .
Métodos de producción industrial
En entornos industriales, el this compound se produce calentando ácido salicílico en presencia de un agente deshidratante. La reacción se lleva a cabo a temperaturas elevadas para asegurar la esterificación completa. El producto se purifica luego mediante recristalización para obtener this compound de alta pureza .
Análisis De Reacciones Químicas
Tipos de reacciones
El salsalato experimenta varios tipos de reacciones químicas, que incluyen:
Hidrólisis: El this compound se puede hidrolizar de nuevo a ácido salicílico en condiciones básicas.
Reactivos y condiciones comunes
Hidrólisis: El hidróxido de sodio u otras bases fuertes se utilizan comúnmente para hidrolizar el this compound.
Oxidación: El permanganato de potasio en medio ácido se usa a menudo para la oxidación del this compound.
Principales productos formados
Hidrólisis: El producto principal de la hidrólisis es el ácido salicílico.
Comparación Con Compuestos Similares
Compuestos similares
Aspirina (ácido acetilsalicílico): Al igual que el salsalato, la aspirina es un salicilato con propiedades antiinflamatorias y analgésicas.
Salicilato de magnesio: Este compuesto se usa para indicaciones similares al this compound, pero tiene diferentes características de solubilidad y absorción.
Unicidad del this compound
El this compound es único entre los salicilatos debido a su menor riesgo de efectos secundarios gastrointestinales y su posible papel en el manejo de la diabetes mellitus tipo 2 a través de sus efectos antiinflamatorios . A diferencia de la aspirina, el this compound no inhibe significativamente la agregación plaquetaria, lo que lo convierte en una opción más segura para los pacientes con riesgo de sangrado .
Propiedades
IUPAC Name |
2-(2-hydroxybenzoyl)oxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O5/c15-11-7-3-1-5-9(11)14(18)19-12-8-4-2-6-10(12)13(16)17/h1-8,15H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVYADZUPLLSGPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=CC=C2C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1023572 | |
| Record name | Salsalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1023572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Salsalate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015471 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.46e-01 g/L | |
| Record name | Salsalate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015471 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The mode of anti-inflammatory action of salsalate and other nonsteroidal anti-inflammatory drugs is not fully defined, but appears to be primarily associated with inhibition of prostaglandin synthesis. This inhibition of prostaglandin synthesis is done through the inactivation of cyclooxygenase-1 (COX-1) and COX-2, which are reponsible for catalyzing the formation of prostaglandins in the arachidonic acid pathway. Although salicylic acid (the primary metabolite of salsalate) is a weak inhibitor of prostaglandin synthesis in vitro, salsalate appears to selectively inhibit prostaglandin synthesis in vivo, providing anti-inflammatory activity equivalent to aspirin and indomethacin. Unlike aspirin, salsalate does not inhibit platelet aggregation. | |
| Record name | Salsalate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01399 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
552-94-3 | |
| Record name | Salicylsalicylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=552-94-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Salsalate [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000552943 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Salsalate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01399 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Salsalate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755823 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Salsalate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49171 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Salsalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1023572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Salsalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.208 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SALSALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9MO595C9I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Salsalate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015471 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
147 °C | |
| Record name | Salsalate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01399 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Salsalate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015471 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of salsalate?
A1: Salsalate is a prodrug that is hydrolyzed to salicylate in the body. Salicylate exerts its primary effects by inhibiting the nuclear factor-κB (NF-κB) signaling pathway. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] NF-κB is a transcription factor involved in regulating the expression of genes involved in inflammation, immune responses, cell survival, and cell proliferation.
Q2: How does salsalate affect glucose homeostasis?
A2: Salsalate has been shown to improve glucose homeostasis in individuals with type 2 diabetes and prediabetes. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] While the exact mechanism is not fully understood, studies suggest that salsalate may improve insulin sensitivity, decrease insulin clearance, and increase glucose uptake. Additionally, salsalate has been shown to activate brown adipose tissue, which plays a role in energy expenditure and glucose metabolism. []
Q3: Does salsalate directly interact with mitochondria?
A3: Yes, research indicates that salicylate, the active metabolite of salsalate, can directly interact with mitochondria, leading to increased oxygen consumption. [] Studies also demonstrate that salicylate increases mitochondrial proton conductance, suggesting an uncoupling effect that may contribute to its metabolic benefits. []
Q4: What is the molecular formula and weight of salsalate?
A4: The molecular formula of salsalate is C14H10O5, and its molecular weight is 258.23 g/mol. []
Q5: How is salsalate absorbed and metabolized in the body?
A6: Salsalate is readily hydrolyzed to salicylate, its primary active metabolite, after oral administration. [, , ] The presence of food can slightly delay the absorption rate of salsalate, but it does not significantly affect the extent of absorption or the pharmacokinetics of salicylic acid. []
Q6: How does salsalate affect thyroid function tests?
A7: Salsalate can interfere with thyroid hormone binding to transport proteins in the serum, leading to decreased serum total thyroxine (T4) and triiodothyronine (T3) levels. [, , ] This interference can result in abnormal thyroid function test results, even in clinically euthyroid individuals. [, , ]
Q7: Has salsalate shown efficacy in preclinical models of metabolic disease?
A7: Yes, salsalate has demonstrated promising results in preclinical studies utilizing various animal models of metabolic disorders, including:
- Goto-Kakizaki (GK) rats: Salsalate administration in GK rats, a spontaneous model of type 2 diabetes, effectively prevented disease progression, attenuated weight gain, improved glucose tolerance, and lowered plasma triglyceride levels. These beneficial effects were associated with increased adiponectin levels and decreased adipose tissue inflammation. [, ]
- High-fat diet (HFD)-fed mice: Salsalate treatment in HFD-fed mice successfully attenuated weight gain, reduced fat mass accumulation, improved glucose tolerance, and lowered plasma triglyceride levels. The study highlighted salsalate's ability to activate brown adipose tissue, promoting fatty acid uptake and increasing energy expenditure. [, ]
- Zucker fatty rats: Salsalate treatment in female Zucker fatty rats, a model of insulin resistance, demonstrated a reduction in vascular damage caused by balloon catheter injury. This protective effect was linked to the upregulation of endothelial nitric oxide synthase (eNOS), phosphorylated eNOS, and manganese superoxide dismutase (MnSOD), suggesting salsalate's ability to reduce oxidative stress and inflammation in the vasculature. []
- Spontaneously hypertensive rats (SHR): In a study utilizing SHR-CRP rats, a model of inflammation and metabolic syndrome, salsalate treatment effectively reduced circulating inflammatory markers, improved glucose tolerance, and enhanced insulin sensitivity in skeletal muscle. Interestingly, in nontransgenic SHR controls, salsalate treatment led to reduced body weight, improved lipid profiles, and increased fatty acid oxidation in brown adipose tissue. These findings suggest that salsalate exerts metabolic benefits both through its anti-inflammatory effects and by directly impacting metabolic tissues. []
Q8: Has salsalate been investigated in clinical trials for metabolic diseases?
A9: Yes, salsalate has been evaluated in several clinical trials for its potential in treating type 2 diabetes and prediabetes. [, , , , , , , , , ]
Q9: Are there any known drug interactions with salsalate?
A10: Yes, salsalate can potentially interact with other medications. For instance, a case report suggested a potential interaction between salsalate and warfarin, leading to an increased risk of bleeding. [, ] This interaction highlights the importance of careful monitoring and dose adjustments when combining salsalate with other medications.
Q10: What analytical techniques are used to measure salsalate and its metabolites?
A12: High-performance liquid chromatography (HPLC) is a commonly employed technique for measuring salsalate and its primary metabolite, salicylic acid, in plasma samples. [] This method allows for the accurate quantification of both the parent drug and its active metabolite.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


